molecular formula C8HCl2F4N3 B13992054 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine

Cat. No.: B13992054
M. Wt: 286.01 g/mol
InChI Key: UYFRJIQQPCKCAO-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine is a heterocyclic compound that features a pyrido[4,3-D]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-D]pyrimidine core.

    Introduction of Chlorine and Fluorine Atoms: Chlorination and fluorination reactions are carried out using reagents such as thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,7-Trichloro-8-fluoropyrido[4,3-D]pyrimidine: Similar in structure but lacks the trifluoromethyl group.

    7-Chloro-8-fluoropyrido[4,3-D]pyrimidine-2,4-dione: Contains a dione group instead of the trifluoromethyl group.

Uniqueness

4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

Molecular Formula

C8HCl2F4N3

Molecular Weight

286.01 g/mol

IUPAC Name

4,7-dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8HCl2F4N3/c9-5-2-1-15-6(10)3(11)4(2)16-7(17-5)8(12,13)14/h1H

InChI Key

UYFRJIQQPCKCAO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

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